N-(2-adamantyl)-4-chloro-2-nitrobenzamide
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Overview
Description
N-(2-adamantyl)-4-chloro-2-nitrobenzamide: is a compound that combines the structural features of adamantane and benzamide. Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while benzamide is an organic compound derived from benzoic acid. The combination of these two structures results in a compound with interesting chemical and physical properties, making it a subject of study in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-adamantyl)-4-chloro-2-nitrobenzamide typically begins with 2-adamantylamine and 4-chloro-2-nitrobenzoic acid.
Amide Bond Formation: The primary synthetic route involves the formation of an amide bond between the amine group of 2-adamantylamine and the carboxylic acid group of 4-chloro-2-nitrobenzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods:
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(2-adamantyl)-4-chloro-2-nitrobenzamide can undergo reduction to form the corresponding amine. Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants such as tin(II) chloride in hydrochloric acid.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Although less common, the adamantyl group can undergo oxidation under harsh conditions to form adamantanone derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: 4-chloro-2-amino-N-(2-adamantyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Adamantanone derivatives.
Scientific Research Applications
Chemistry:
N-(2-adamantyl)-4-chloro-2-nitrobenzamide is used as a building block in organic synthesis
Biology and Medicine:
In biological and medicinal research, this compound is studied for its potential pharmacological properties. The adamantyl group is known to enhance the lipophilicity and stability of compounds, making them suitable for drug development. Research has focused on its potential as an antiviral, antibacterial, and anticancer agent.
Industry:
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and unique structural properties make it an attractive candidate for high-performance materials.
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-4-chloro-2-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The adamantyl group may facilitate the compound’s entry into cells and its interaction with cellular components. The nitro and chloro groups may participate in redox reactions and covalent bonding with target proteins, leading to various biological effects.
Comparison with Similar Compounds
N-(1-adamantyl)-4-chloro-2-nitrobenzamide: Similar structure but with the adamantyl group attached at a different position.
N-(2-adamantyl)-4-bromo-2-nitrobenzamide: Similar structure but with a bromo group instead of a chloro group.
N-(2-adamantyl)-4-chloro-2-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness:
N-(2-adamantyl)-4-chloro-2-nitrobenzamide is unique due to the specific combination of the adamantyl, chloro, and nitro groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications. The presence of the adamantyl group enhances the compound’s stability and lipophilicity, while the nitro and chloro groups provide reactive sites for further chemical modifications.
Properties
IUPAC Name |
N-(2-adamantyl)-4-chloro-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c18-13-1-2-14(15(8-13)20(22)23)17(21)19-16-11-4-9-3-10(6-11)7-12(16)5-9/h1-2,8-12,16H,3-7H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVUDOAZCKFQPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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